5-Ethoxy-2,4-difluorobenzoic acid
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Overview
Description
It is commonly used as a drug intermediate in the synthesis of drugs targeting the central nervous system. Over the years, 5-Ethoxy-2,4-difluorobenzoic acid has gained significance in drug design and discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,4-difluorobenzoic acid can be achieved through various methods. One efficient synthesis route involves the use of 2,3,4,5-tetrafluorobenzoic acid as the starting material. The process includes nitration, methoxyl substitution, reduction of nitro groups, diazotisation, and reduction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, such as methoxyl substitution.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium methoxide, and palladium on carbon (Pd/C) for hydrogenation .
Major Products Formed
Major products formed from these reactions include 3,5-dimethoxy-2,4-difluorobenzoic acid and its derivatives .
Scientific Research Applications
5-Ethoxy-2,4-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the development of drugs targeting the central nervous system.
Industry: The compound is employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-2,4-difluorobenzoic acid: A similar compound used as an intermediate in the synthesis of moxifloxacin.
5-Bromo-2,4-difluorobenzoic acid: Another related compound with similar chemical properties.
Uniqueness
5-Ethoxy-2,4-difluorobenzoic acid is unique due to its specific ethoxy and difluoro substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-ethoxy-2,4-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUZZBSRVJPDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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